molecular formula C7H9N3O3 B1384177 (2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid CAS No. 166267-96-5

(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

Cat. No. B1384177
M. Wt: 183.16 g/mol
InChI Key: RJXQOURJIQZYIP-UHFFFAOYSA-N
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Description

“(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid” is a chemical compound with the CAS number 166267-96-5 . It is also known by the IUPAC name (4-amino-2-methyl-6-oxo-1,6-dihydro-5-pyrimidinyl)acetic acid .


Molecular Structure Analysis

The molecular formula of this compound is C7H9N3O3 . The InChI code is 1S/C7H9N3O3/c1-3-9-6(8)4(2-5(11)12)7(13)10-3/h9H,1-2,8H2,(H,10,13)(H,11,12) .


Physical And Chemical Properties Analysis

The compound is a powder with a molecular weight of 183.17 . It has a storage temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis and Molecular Docking

  • The compound has been used in the synthesis of derivatives like 1-Methyl-6-Oxo-2-[(2z)-2-(3-Oxo-4-Phenylazetidin-2-Ylidene)Hydrazinyl]-4-Phenyl-1,6-dihydropyrimidine-5-carbonitrile, showing high affinity in molecular docking studies with CDK4 protein (Holam, Santhoshkumar & Killedar, 2022).

Structural Studies

  • It has been utilized in the preparation of compounds like (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids, with a focus on their molecular conformations based on NMR spectral and X-Ray data (Chui et al., 2004).

Biological Evaluation

  • The compound has been a key building block in the synthesis of various nitrogen heterocyclic compounds, such as pyrazoles and pyrimidines, with subsequent investigation into their biological activity (Farouk, Ibrahim & El-Gohary, 2021).
  • It has also played a role in the synthesis of derivatives with potential antioxidant and antimicrobial activities (George, Sabitha, Kumar & Ravi, 2010).

Antitumor Activities

  • Some derivatives synthesized from this compound have shown selective anti-tumor activities, indicating its relevance in cancer research (Xiong Jing, 2011).

Other Applications

  • The compound has been a key ingredient in the synthesis of various other chemical compounds, showcasing its versatility in the field of chemistry (Wang Wei, 2009).

Safety And Hazards

The compound is labeled with the GHS07 pictogram. It has hazard statements H315, H319, and H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-amino-4-methyl-6-oxo-1H-pyrimidin-5-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O3/c1-3-4(2-5(11)12)6(13)10-7(8)9-3/h2H2,1H3,(H,11,12)(H3,8,9,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXQOURJIQZYIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NC(=N1)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20358631
Record name (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

CAS RN

166267-96-5
Record name (2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20358631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
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(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Reactant of Route 5
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid
Reactant of Route 6
(2-Amino-4-methyl-6-oxo-1,6-dihydropyrimidin-5-yl)acetic acid

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